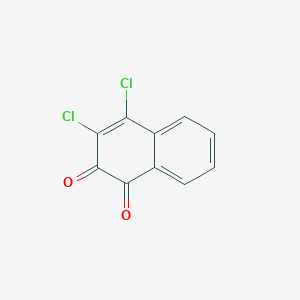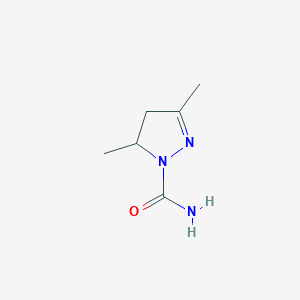
Disodium fumarate
説明
Disodium fumarate is an organic sodium salt resulting from the replacement of the protons from the carboxy groups of fumaric acid by sodium ions . It has a role as a food acidity regulator . It contains a fumarate (2-) .
Molecular Structure Analysis
Disodium fumarate has the molecular formula C4H2Na2O4 . The compound is a result of the replacement of the protons from the carboxy groups of fumaric acid by sodium ions . The molecular weight of Disodium fumarate is 160.04 g/mol .
Physical And Chemical Properties Analysis
Disodium fumarate appears as an odorless, white, crystalline powder and is soluble in water . The behavior of dielectric parameters such as the relative dielectric constant (ε’‘), the relative loss factor (ε’') and the ac conductivity of Disodium fumarate were studied as a function of temperature (in the range from 303K to 483 K) and frequency (in the range from 0.1 Hz to 100 kHz) .
科学的研究の応用
Food Industry: Acidity Regulator
Sodium fumarate serves as an acidity regulator in processed foods. It helps maintain the desired pH level, which is crucial for controlling the taste, preservation, and processing characteristics of food products .
Pharmaceutical Applications: Therapeutic Agent
In the pharmaceutical industry, Disodium fumarate is explored for its potential as a therapeutic agent . It’s being studied for its efficacy in treating conditions like psoriasis and multiple sclerosis, where it may help modulate the immune system .
Biotechnology: Fermentation Process
Disodium fumarate is used in biotechnological applications, particularly in the fermentation process . It acts as a terminal electron acceptor in the cultivation of certain anaerobic microorganisms, which is essential for producing various biochemicals .
Cosmetic Industry: Buffering Agent
In cosmetics, Sodium fumarate functions as a buffering agent and pH adjuster. This application ensures that cosmetic products maintain their stability and integrity over time .
Animal Nutrition: Rumen Fermentation Modifier
Sodium fumarate has been shown to influence rumen fermentation . It can modify the production of volatile fatty acids, which are vital for the energy metabolism of ruminants. This can potentially improve the health and productivity of dairy cows .
Environmental Technology: Biodegradable Waste Processing
The compound is involved in the processing of biodegradable wastes . Using Sodium fumarate in microbial processes can lead to more environmentally friendly waste treatment options, contributing to sustainable practices .
Industrial Production: Green Route for Chemicals
Sodium fumarate is part of a green route for the industrial production of chemicals. It’s used in the synthesis of biodegradable polymers and synthetic resins, aligning with the shift towards more sustainable industrial processes .
Veterinary Medicine: Subacute Rumen Acidosis Prevention
In veterinary medicine, Disodium fumarate is used to prevent subacute rumen acidosis in ruminants. By enhancing rumen bufferation, it alleviates decreases in rumen pH induced by high-concentrate diets, thus protecting the mammary gland tissue from damage .
Safety and Hazards
Users are advised to keep away from food, drink, and animal feeding stuffs when handling Disodium fumarate . It is also recommended to not eat, drink, or smoke when using this product . Contaminated clothing and gloves should be removed and washed, including the inside, before re-use . Hands should be washed before breaks and after work .
作用機序
Target of Action
Sodium fumarate primarily targets the mitochondria, the powerhouse of the cell . It is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .
Mode of Action
Sodium fumarate acts by triggering the release of mitochondrial DNA and RNA into the cytosol, aberrantly activating inflammation . It is converted to malate by the enzyme fumarate hydratase . The accumulation of fumarate can lead to the release of nucleic acids from mitochondria into the cytosol, activating specific inflammation-related pathways .
Biochemical Pathways
Sodium fumarate affects the TCA cycle, a series of reactions vital for oxygen-dependent energy derivation . It is involved in the biosynthesis of alpha-ketoglutarate (AKG), a key metabolite in the TCA cycle . The accumulation of fumarate can suppress glycolysis .
Pharmacokinetics
The pharmacokinetics of oral fumarates, such as sodium fumarate, are highly variable, particularly after food intake . The concentrations of monomethylfumarate, the biologically active metabolite, increase in the blood after the administration of sodium fumarate .
Result of Action
The molecular and cellular effects of sodium fumarate’s action include the activation of specific inflammation-related pathways and the suppression of glycolysis . It also triggers the release of mitochondrial nucleic acids into the cytosol, aberrantly activating inflammation .
Action Environment
Environmental factors, such as diet, can influence the action of sodium fumarate. For instance, the addition of sodium fumarate to different substrates can affect methane production, ruminal fermentation, and microbial community in ruminants .
特性
IUPAC Name |
disodium;(E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMDZAOKORVFC-SEPHDYHBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168802 | |
| Record name | Disodium fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Disodium fumarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14320 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Disodium fumarate | |
CAS RN |
17013-01-3, 7704-73-6 | |
| Record name | Disodium fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017013013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fumaric acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disodium fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578QTK490 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)




![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)






